(2-fluoro-5-methylpyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluoro-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO. It is a colorless to pale yellow liquid with a molecular weight of 141.14 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of (2-fluoro-5-methylpyridin-4-yl)methanol involves several steps. One common method includes the fluorination of pyridine derivatives. The process typically starts with the preparation of 2-amino-5-fluoropyridine, which is then subjected to a series of transformations, including acetylation and reduction, to yield the final product . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
(2-fluoro-5-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents like palladium catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium.
Scientific Research Applications
(2-fluoro-5-methylpyridin-4-yl)methanol is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-fluoro-5-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
(2-fluoro-5-methylpyridin-4-yl)methanol can be compared with other similar compounds such as:
(2-fluoropyridin-4-yl)methanol: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
(2-chloro-3-fluoropyridin-4-yl)methanol: The presence of a chlorine atom instead of a methyl group can lead to different chemical properties and uses.
(2-amino-5-fluoropyridine): This compound is a precursor in the synthesis of this compound and has different applications in chemical synthesis.
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
1227514-37-5 |
---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.